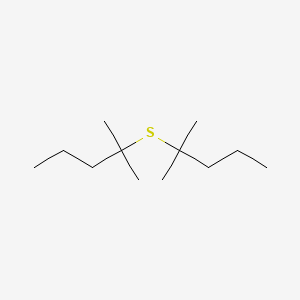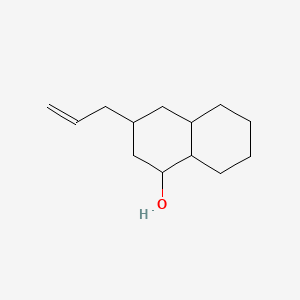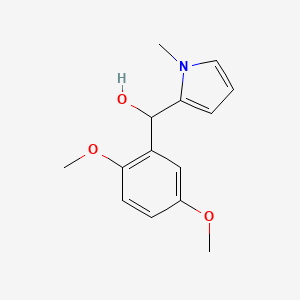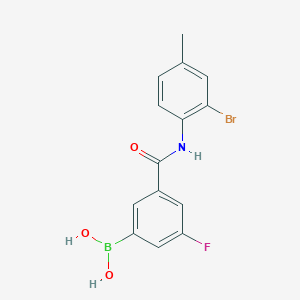
Diammonium thulium pentanitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diammonium thulium pentanitrate is a chemical compound with the molecular formula H8N7O15Tm It is a coordination compound where thulium, a rare earth element, is coordinated with nitrate ions and ammonium ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diammonium thulium pentanitrate can be synthesized through a reaction involving thulium oxide (Tm2O3) and nitric acid (HNO3). The reaction typically involves dissolving thulium oxide in concentrated nitric acid, followed by the addition of ammonium nitrate (NH4NO3) to form the final product. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete dissolution of thulium oxide and the formation of the desired coordination compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thulium oxide and nitric acid, with precise control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Diammonium thulium pentanitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state compounds.
Reduction: It can also undergo reduction reactions, where the thulium ion is reduced to a lower oxidation state.
Substitution: The nitrate ions in the compound can be substituted with other ligands, leading to the formation of different coordination compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions, and reducing agents like sodium borohydride (NaBH4) for reduction reactions. Substitution reactions often involve the use of ligands such as ethylenediamine (C2H8N2) under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield thulium nitrate (Tm(NO3)3), while reduction reactions may produce thulium(II) compounds. Substitution reactions can result in a variety of coordination compounds with different ligands.
Applications De Recherche Scientifique
Diammonium thulium pentanitrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other thulium compounds and coordination complexes.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding the behavior of rare earth elements in biological systems.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of diammonium thulium pentanitrate involves its interaction with molecular targets and pathways. The thulium ion in the compound can interact with various biological molecules, influencing their structure and function. The nitrate ions can participate in redox reactions, affecting cellular processes. The compound’s overall effect is determined by the specific molecular targets and pathways involved in these interactions.
Comparaison Avec Des Composés Similaires
Diammonium thulium pentanitrate can be compared with other similar compounds, such as:
Diammonium europium pentanitrate: Similar in structure but with europium instead of thulium.
Diammonium gadolinium pentanitrate: Contains gadolinium, another rare earth element, and exhibits different magnetic properties.
Diammonium terbium pentanitrate: Terbium-based compound with unique luminescent properties.
Uniqueness
This compound is unique due to the specific properties of thulium, such as its magnetic and spectroscopic characteristics. These properties make it particularly valuable in applications requiring precise control over magnetic and optical behavior.
Propriétés
Numéro CAS |
93893-22-2 |
|---|---|
Formule moléculaire |
H8N7O15Tm |
Poids moléculaire |
515.04 g/mol |
Nom IUPAC |
diazanium;thulium(3+);pentanitrate |
InChI |
InChI=1S/5NO3.2H3N.Tm/c5*2-1(3)4;;;/h;;;;;2*1H3;/q5*-1;;;+3/p+2 |
Clé InChI |
JWOMAMWQLFGIPV-UHFFFAOYSA-P |
SMILES canonique |
[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Tm+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





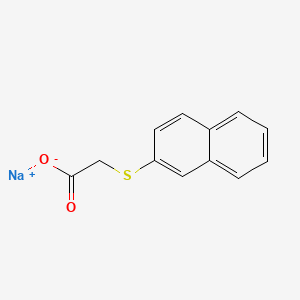
![4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12646430.png)

